1-[(2-Methyloxan-4-yl)methyl]piperidine-4-sulfonamide
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Overview
Description
1-[(2-Methyloxan-4-yl)methyl]piperidine-4-sulfonamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their diverse biological activities . This compound, in particular, has garnered interest for its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methyloxan-4-yl)methyl]piperidine-4-sulfonamide typically involves the reaction of piperidine with a sulfonyl chloride derivative in the presence of a base. The process can be summarized as follows:
Starting Materials: Piperidine, 2-methyloxan-4-ylmethyl chloride, and sulfonyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained between 0°C to room temperature.
Procedure: Piperidine is first reacted with 2-methyloxan-4-ylmethyl chloride to form an intermediate. This intermediate is then treated with sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methyloxan-4-yl)methyl]piperidine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
1-[(2-Methyloxan-4-yl)methyl]piperidine-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Methyloxan-4-yl)methyl]piperidine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds with biological targets, leading to inhibition or modulation of their activity. The piperidine ring enhances the compound’s binding affinity and selectivity, contributing to its overall biological effects.
Comparison with Similar Compounds
- 1-[(2-Methyloxan-4-yl)methyl]piperidine-4-carboxamide
- 1-[(2-Methyloxan-4-yl)methyl]piperidine-4-thiol
- 1-[(2-Methyloxan-4-yl)methyl]piperidine-4-phosphate
Comparison: 1-[(2-Methyloxan-4-yl)methyl]piperidine-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. Compared to its carboxamide, thiol, and phosphate analogs, the sulfonamide derivative exhibits stronger hydrogen bonding and higher stability under various conditions. This makes it particularly valuable in medicinal chemistry for the development of stable and potent therapeutic agents.
Properties
IUPAC Name |
1-[(2-methyloxan-4-yl)methyl]piperidine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S/c1-10-8-11(4-7-17-10)9-14-5-2-12(3-6-14)18(13,15)16/h10-12H,2-9H2,1H3,(H2,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEUFFIUJIMYRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)CN2CCC(CC2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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